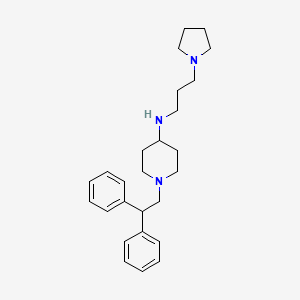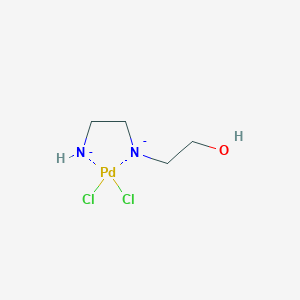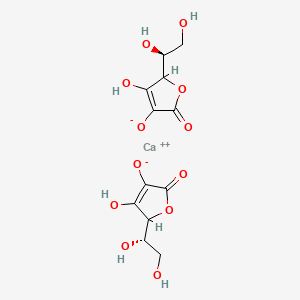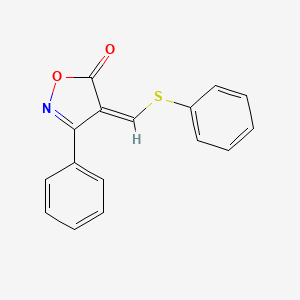
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse chemical reactivity and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one typically involves the reaction of isoxazol-5(4H)-one derivatives with phenylthio reagents under specific conditions. One common method includes the use of organocatalysts to facilitate the reaction, ensuring high yields and selectivity . The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse scaffolds, which are valuable in the development of new materials and catalysts .
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is being studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as photonic materials and polymers .
Wirkmechanismus
The mechanism of action of (Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The phenylthio group can form interactions with proteins and enzymes, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazol-5(4H)-one: A simpler derivative without the phenylthio group.
3-Phenylisoxazole: Lacks the phenylthio group but retains the phenyl group on the isoxazole ring.
4-Phenylthioisoxazole: Contains the phenylthio group but lacks the phenyl group on the isoxazole ring.
Uniqueness
(Z)-3-Phenyl-4-((phenylthio)methylene)isoxazol-5(4H)-one is unique due to the presence of both phenyl and phenylthio groups, which provide distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H11NO2S |
|---|---|
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(4Z)-3-phenyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2S/c18-16-14(11-20-13-9-5-2-6-10-13)15(17-19-16)12-7-3-1-4-8-12/h1-11H/b14-11- |
InChI-Schlüssel |
KDDLJSCKSOFURP-KAMYIIQDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\SC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2=CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


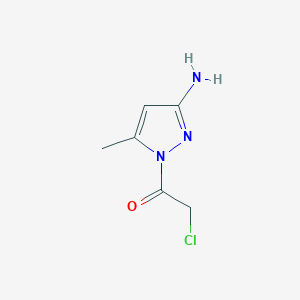
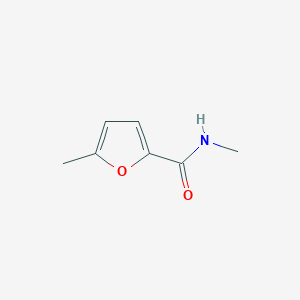
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
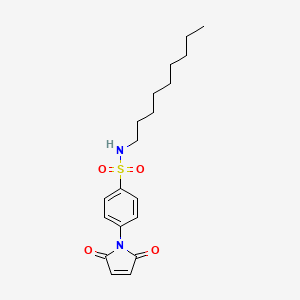
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

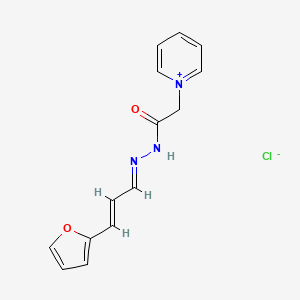
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
